molecular formula C13H20O B2818163 (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol CAS No. 2248214-99-3

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol

Cat. No.: B2818163
CAS No.: 2248214-99-3
M. Wt: 192.302
InChI Key: KYAPRXFFHPGFRJ-JTDNENJMSA-N
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Description

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol is an organic compound with a chiral center at the second carbon atom. This compound is characterized by a methyl group and a 4-methylphenyl group attached to a pentan-1-ol backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

(2S)-2-methyl-3-(4-methylphenyl)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13-14H,4,9H2,1-3H3/t11-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAPRXFFHPGFRJ-JTDNENJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include:

    Catalyst: Chiral catalysts such as BINAP-Ru complexes.

    Solvent: Tetrahydrofuran (THF) or ethanol.

    Temperature: Room temperature to 50°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods

In industrial settings, the production of (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol often involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.

    Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) for halogenation.

Major Products

    Oxidation: 2-Methyl-3-(4-methylphenyl)pentanal or 2-Methyl-3-(4-methylphenyl)pentanoic acid.

    Reduction: 2-Methyl-3-(4-methylphenyl)pentane.

    Substitution: 2-Methyl-3-(4-methylphenyl)pentyl chloride or 2-Methyl-3-(4-methylphenyl)pentyl amine.

Scientific Research Applications

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Methyl-3-phenylpentan-1-ol: Lacks the 4-methyl group on the phenyl ring, resulting in different chemical and biological properties.

    3-(4-Methylphenyl)pentan-1-ol: Lacks the methyl group at the second carbon, leading to different reactivity and applications.

Uniqueness

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol is unique due to its specific chiral configuration and the presence of both methyl and 4-methylphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it valuable in various scientific and industrial applications.

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